

The Versatility of Methyl 5-cyano-2-hydroxybenzoate: A Gateway to Novel Therapeutics

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Compound of Interest

Compound Name: *Methyl 5-cyano-2-hydroxybenzoate*

Cat. No.: *B1313201*

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Introduction: In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutic agents.

Methyl 5-cyano-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a highly versatile and valuable building block. Its unique trifunctional nature—a phenol, a methyl ester, and a nitrile—provides a rich chemical canvas for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of **Methyl 5-cyano-2-hydroxybenzoate** in medicinal chemistry. We will explore its utility through two primary case studies: the synthesis of benzofuran derivatives as potent anticancer and antimicrobial agents, and its role as a key intermediate in the development of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors for the treatment of anemia.

Chemical Properties and Reactivity

Methyl 5-cyano-2-hydroxybenzoate is a crystalline solid with the molecular formula $C_9H_7NO_3$ and a molecular weight of 177.16 g/mol. The strategic placement of the electron-withdrawing cyano group and the activating hydroxyl group on the benzene ring influences its reactivity, making it an ideal precursor for various chemical transformations. The phenolic hydroxyl group is amenable to O-alkylation and cyclization reactions, while the methyl ester can be hydrolyzed

or aminated. The nitrile group can be hydrolyzed to a carboxylic acid or serve as a precursor for other nitrogen-containing heterocycles.

Property	Value	Source
CAS Number	84437-12-7	[1] [2]
Molecular Formula	C ₉ H ₇ NO ₃	[1] [2]
Molecular Weight	177.16 g/mol	[2]
Appearance	White to off-white crystalline powder	Commercially available
Purity	≥95%	[3]

Application Case Study 1: Synthesis of Benzofuran Derivatives with Anticancer and Antimicrobial Activity

Benzofuran scaffolds are prevalent in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[4\]](#)[\[5\]](#) **Methyl 5-cyano-2-hydroxybenzoate** serves as an excellent starting material for the synthesis of functionalized benzofurans. The general synthetic strategy involves the O-alkylation of the phenolic hydroxyl group with an α -halo ester, followed by an intramolecular cyclization to form the benzofuran ring.

Experimental Protocol: Synthesis of Ethyl 5-cyanobenzofuran-2-carboxylate

This protocol details a two-step synthesis of a key benzofuran intermediate from **Methyl 5-cyano-2-hydroxybenzoate**.

Step 1: O-Alkylation of **Methyl 5-cyano-2-hydroxybenzoate**

- **Rationale:** This step introduces the ethyl acetate moiety onto the phenolic oxygen, which is essential for the subsequent intramolecular cyclization. The use of a weak base like

potassium carbonate is sufficient to deprotonate the phenol without hydrolyzing the methyl ester. Acetone is a suitable polar aprotic solvent for this reaction.

- To a solution of **Methyl 5-cyano-2-hydroxybenzoate** (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated product, methyl 5-cyano-2-(ethoxycarbonylmethoxy)benzoate. This intermediate can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Ethyl 5-cyanobenzofuran-2-carboxylate

- Rationale: This intramolecular Claisen condensation followed by dehydration leads to the formation of the benzofuran ring. A strong base, such as sodium ethoxide, is required to generate the necessary carbanion for the cyclization.
- Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.5 eq) to anhydrous ethanol under an inert atmosphere.
- To the freshly prepared sodium ethoxide solution, add the crude methyl 5-cyano-2-(ethoxycarbonylmethoxy)benzoate from Step 1, dissolved in a minimal amount of absolute ethanol.
- Heat the reaction mixture to reflux and monitor by TLC.
- After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1 M HCl).

- The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-cyanobenzofuran-2-carboxylate.[6]

Biological Activity of Benzofuran Derivatives

The resulting Ethyl 5-cyanobenzofuran-2-carboxylate can be further modified to generate a library of compounds with potential therapeutic applications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The cyano group can also be transformed into other functional groups. Numerous studies have demonstrated the potent anticancer and antimicrobial activities of such benzofuran derivatives.[7][8][9]

Derivative Class	Biological Activity	IC ₅₀ / MIC Values	Target Cell Lines / Organisms
Benzofuran-chalcone hybrids	Anticancer	IC ₅₀ : 2.74 - 7.29 μM	A-549, MCF-7, HT-29
Halogenated benzofurans	Anticancer	IC ₅₀ : 0.1 - 85 μM	K562, HeLa, MOLT-4
Benzofuran-oxadiazole conjugates	Anticancer	IC ₅₀ : 3.27 - 11.27 μM	HCT116, MIA PaCa2
Hydroxylated benzofurans	Antibacterial	MIC: 0.78 - 6.25 μg/mL	S. aureus, E. coli
Bromo-substituted benzofurans	Antibacterial	MIC: 29.76 - 38.50 mmol/L	S. typhi, P. syringae

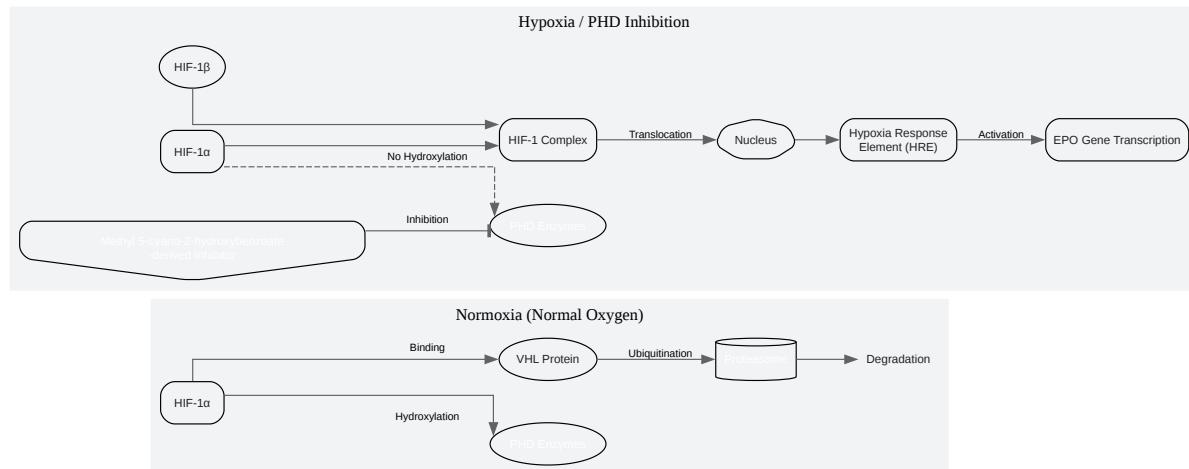
IC₅₀ (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are collated from various sources.[1][3][7]

Application Case Study 2: Intermediate in the Synthesis of HIF-Prolyl Hydroxylase (PHD) Inhibitors

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels.[10] In normoxic conditions, HIF- α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and proteasomal degradation.[11] In hypoxic conditions, PHD activity is inhibited, allowing HIF- α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism.[10]

Inhibitors of PHD enzymes have emerged as a promising therapeutic strategy for the treatment of anemia associated with chronic kidney disease, as they can stimulate the endogenous production of erythropoietin (EPO).[11] **Methyl 5-cyano-2-hydroxybenzoate** is a key precursor for the synthesis of certain classes of PHD inhibitors.

Signaling Pathway: The HIF-1 α Prolyl Hydroxylase Pathway



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Caption: HIF-1α signaling under normoxic and hypoxic/PHD inhibitor conditions.

Exemplary Drug: Daprodustat (GSK1278863)

Daprodustat is an orally active, small-molecule inhibitor of HIF-prolyl hydroxylases that has been developed for the treatment of anemia in patients with chronic kidney disease.[\[9\]](#)[\[12\]](#) While the direct synthesis of Daprodustat from **Methyl 5-cyano-2-hydroxybenzoate** is proprietary, the structural similarities suggest that a derivative of this starting material could be a key intermediate.

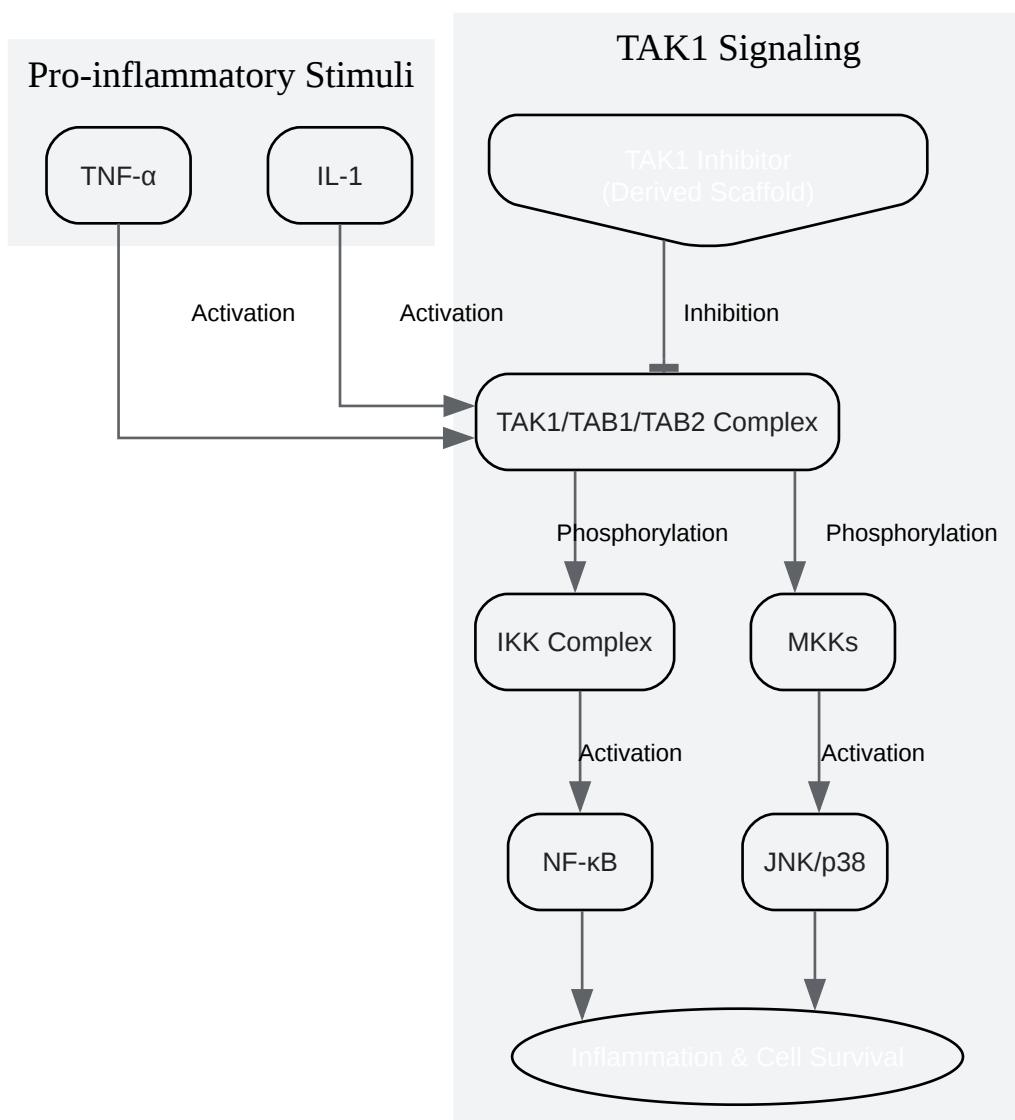
Drug	Target	IC ₅₀ Values	Indication
Daprodustat (GSK1278863)	PHD1	3.5 nM	Anemia of Chronic Kidney Disease
PHD2	22.2 nM		
PHD3	5.5 nM		

IC₅₀ values for Daprodustat are from reference[[1](#)].

Application in Kinase Inhibitor Synthesis

The versatile reactivity of **Methyl 5-cyano-2-hydroxybenzoate** and its derivatives also extends to the synthesis of kinase inhibitors. For example, the core scaffold can be elaborated to generate compounds that target kinases like Transforming growth factor- β -activated kinase 1 (TAK1), a key mediator in inflammatory signaling pathways.[[13](#)][[14](#)] Inhibition of TAK1 is a promising strategy for the treatment of inflammatory diseases and certain cancers.[[8](#)][[13](#)]

Signaling Pathway: The TAK1 Signaling Cascade



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Caption: Simplified TAK1 signaling pathway and the point of inhibition.

Conclusion

Methyl 5-cyano-2-hydroxybenzoate is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of complex heterocyclic scaffolds, as demonstrated by its application in the synthesis of benzofuran derivatives and as a potential precursor for HIF-prolyl hydroxylase inhibitors. The strategic use of this starting material can significantly accelerate drug discovery programs aimed at developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and anemia. The

protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.

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